molecular formula C16H19FN4O2S B2870431 N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylethanesulfonamide CAS No. 2415534-61-9

N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylethanesulfonamide

Katalognummer B2870431
CAS-Nummer: 2415534-61-9
Molekulargewicht: 350.41
InChI-Schlüssel: OQWPELRDIKNDNK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylethanesulfonamide, also known as PF-06463922, is a novel small molecule inhibitor that has shown promising results in preclinical studies. It is being developed as a potential treatment for various types of cancer, including non-small cell lung cancer, breast cancer, and pancreatic cancer.

Wirkmechanismus

N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylethanesulfonamide is a selective inhibitor of the human epidermal growth factor receptor 4 (HER4). HER4 is a member of the HER family of receptor tyrosine kinases, which are involved in cell growth, differentiation, and survival. By inhibiting HER4, N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylethanesulfonamide blocks the downstream signaling pathways that promote cancer cell growth and survival. This leads to inhibition of tumor growth and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylethanesulfonamide has been shown to have potent antitumor activity in preclinical models of cancer. It has also been shown to inhibit the proliferation and migration of cancer cells, as well as induce apoptosis in cancer cells. In addition, N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylethanesulfonamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. These properties make it an attractive candidate for further development as a potential cancer therapy.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylethanesulfonamide is its potent antitumor activity in preclinical models of cancer. This makes it an attractive candidate for further development as a potential cancer therapy. However, one limitation of N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylethanesulfonamide is its selectivity for HER4. This limits its potential use in cancers that do not express HER4. In addition, further studies are needed to evaluate the safety and efficacy of N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylethanesulfonamide in humans.

Zukünftige Richtungen

There are several future directions for the development of N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylethanesulfonamide. One potential direction is the evaluation of its efficacy in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another potential direction is the evaluation of its efficacy in different types of cancer, including those that do not express HER4. In addition, further studies are needed to evaluate the safety and efficacy of N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylethanesulfonamide in humans, and to optimize its dosing and administration schedule.

Synthesemethoden

The synthesis of N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylethanesulfonamide involves several steps. The first step is the preparation of 6-(4-fluorophenyl)pyridazine-3-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with azetidine-3-amine to form the desired product. The final step involves the addition of N-methylethanesulfonamide to the product to obtain N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylethanesulfonamide. The synthesis method has been optimized to yield high purity and high yield of the product.

Wissenschaftliche Forschungsanwendungen

N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylethanesulfonamide has been extensively studied in preclinical models of cancer. It has shown potent antitumor activity in various types of cancer, including non-small cell lung cancer, breast cancer, and pancreatic cancer. In addition, it has been shown to be well-tolerated in animal models, with no significant toxicity observed. These findings have led to the initiation of clinical trials to evaluate the safety and efficacy of N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylethanesulfonamide in humans.

Eigenschaften

IUPAC Name

N-[1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O2S/c1-3-24(22,23)20(2)14-10-21(11-14)16-9-8-15(18-19-16)12-4-6-13(17)7-5-12/h4-9,14H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWPELRDIKNDNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N(C)C1CN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-N-methylethane-1-sulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.